![molecular formula C34H24N2O8 B8197764 4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid](/img/structure/B8197764.png)
4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid
Overview
Description
4,4',4'',4'''-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid is a useful research compound. Its molecular formula is C34H24N2O8 and its molecular weight is 588.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Gas Adsorption : A metal-organic framework constructed with this compound exhibits selective gas adsorption properties, particularly for CO2 over N2 and H2 at low temperatures (Ju, Jiang, & Lu, 2015).
Magnetic Properties : Certain polymers containing this compound possess magnetic properties and can be in a triplet ground state or nearly so (Oka, Tamura, Miura, & Teki, 2001).
Catalysis for Benzoxazine Ring Opening : A benzoxazine derivative of this compound can catalyze the benzoxazine ring opening reaction at low temperatures, making it useful for low-surface-energy applications (Mohamed et al., 2015).
Formation of Supramolecular Structures : It supports the formation of environmentally responsive anion-induced pseudorotaxanes and metal-linked supramolecular polyrotaxanes (Gong et al., 2011).
Photocatalytic Degradation of Pollutants : The synthesized coordination complexes with this compound are promising photocatalysts for the degradation of certain organic dye pollutants (Lu et al., 2021).
CO2 Cycloaddition Reaction Catalysis : An indium-organic framework containing this compound efficiently catalyzes a CO2 cycloaddition reaction, with trace water significantly accelerating the reaction (Hou et al., 2018).
Adsorption and Separation of Dyes : It is an efficient adsorbent for selective removal of organic cationic dyes in solutions, with high adsorption capacities (Yang et al., 2019).
Solvatochromic Properties : Certain metal-organic frameworks based on this compound are solvatochromic and can show specific shifts in absorption bands in response to various analytes (Müller et al., 2017).
properties
IUPAC Name |
4-(4-carboxy-N-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]anilino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O8/c37-31(38)21-1-9-25(10-2-21)35(26-11-3-22(4-12-26)32(39)40)29-17-19-30(20-18-29)36(27-13-5-23(6-14-27)33(41)42)28-15-7-24(8-16-28)34(43)44/h1-20H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNQFWCYYJTPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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